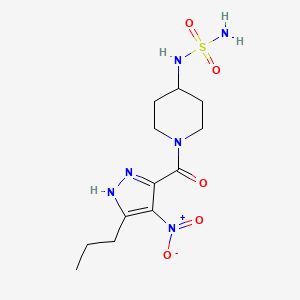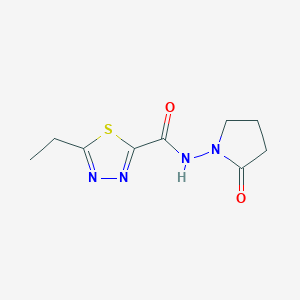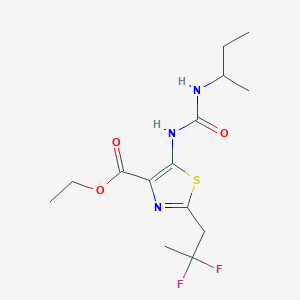
4-(2-acetamidoacetyl)-N-(2-propan-2-yloxyethyl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-acetamidoacetyl)-N-(2-propan-2-yloxyethyl)-1,4-diazepane-1-carboxamide, commonly known as APDC, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. APDC belongs to the family of diazepanes, which are cyclic compounds containing two nitrogen atoms in their ring structure.
科学的研究の応用
APDC has been studied extensively for its potential as a therapeutic agent in various disease models. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. APDC has also been investigated for its role in modulating the immune system and as a potential treatment for autoimmune diseases.
作用機序
The exact mechanism of action of APDC is not fully understood, but it is thought to act through the inhibition of various enzymes and signaling pathways. APDC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
APDC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). APDC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, APDC has been shown to modulate the immune system by promoting the differentiation of regulatory T cells and reducing the activity of effector T cells.
実験室実験の利点と制限
One advantage of using APDC in lab experiments is its relatively low toxicity compared to other therapeutic agents. APDC has also been shown to have a high degree of selectivity for its target enzymes and pathways, which reduces the risk of off-target effects. However, one limitation of using APDC in lab experiments is its low solubility in aqueous solutions, which can limit its effectiveness in certain assays.
将来の方向性
There are several potential future directions for research involving APDC. One area of interest is the development of APDC analogs with improved solubility and efficacy. Another area of interest is the investigation of APDC in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of APDC and its potential as a therapeutic agent in various disease models.
合成法
The synthesis of APDC involves the reaction of 1,4-diazepane-1-carboxylic acid with N-(2-propan-2-yloxyethyl) acetamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of APDC, which can be purified by column chromatography. The yield of APDC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
4-(2-acetamidoacetyl)-N-(2-propan-2-yloxyethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-12(2)23-10-5-16-15(22)19-7-4-6-18(8-9-19)14(21)11-17-13(3)20/h12H,4-11H2,1-3H3,(H,16,22)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRFSTLXMPVAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)N1CCCN(CC1)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol](/img/structure/B7358971.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)
![[2-(Difluoromethyl)-2-methylmorpholin-4-yl]-(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanone](/img/structure/B7358988.png)
![(2S,6R)-6-methyl-4-[3-[(4-nitrobenzoyl)amino]propanoyl]morpholine-2-carboxylic acid](/img/structure/B7358997.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-2-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359008.png)
![2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7359034.png)
![2-[3-[2-(2,5-Dioxoimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7359044.png)


![2-[5-(4-Ethylphenyl)-1,2-oxazole-3-carbonyl]-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7359061.png)
![4-oxo-N-(2-pyrimidin-2-ylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7359067.png)
![Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate](/img/structure/B7359069.png)

![tert-butyl (2S,4S)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B7359071.png)